N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound features a tetrahydroisoquinoline core substituted with an acetyl group and a thiophene moiety. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.
This compound can be classified as a synthetic organic compound due to its multi-step synthesis processes. It is part of a broader class of tetrahydroisoquinoline derivatives, which are known for their diverse pharmacological properties. Its classification also includes potential applications in both medicinal and industrial chemistry due to its ability to serve as a building block for more complex molecules.
The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide typically involves several steps:
The molecular formula for N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide is , with a molecular weight of approximately 314.4 g/mol. The structure consists of:
The structural representation can be described by its InChI key: InChI=1S/C17H18N2O2S/c1-12(20)19-7-6-13-4-5-15(9-14(13)11-19)18-17(21)10-16-3-2-8-22-16/h2-5,8-9H,6-7,10-11H2,1H3,(H,18,21)
which captures the connectivity and stereochemistry of the compound.
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions typical for amides and heterocycles:
These reactions highlight the compound's versatility for further synthetic modifications and its potential utility in drug development.
The physical properties of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide include:
Chemical properties include:
These properties make it suitable for various applications in both research and industry.
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide has several potential applications:
The ongoing research into this compound's properties and mechanisms could lead to significant advancements in drug discovery and therapeutic interventions.
CAS No.: 20298-86-6
CAS No.: 13465-08-2
CAS No.: 98569-64-3
CAS No.: